molecular formula C11H17N5O11P2 B14073992 Guanosine 5'-(trihydrogen diphosphate), 7-methyl-, inner salt CAS No. 26467-11-8

Guanosine 5'-(trihydrogen diphosphate), 7-methyl-, inner salt

Cat. No.: B14073992
CAS No.: 26467-11-8
M. Wt: 457.23 g/mol
InChI Key: SBASPRRECYVBRF-KQYNXXCUSA-N
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Description

Guanosine 5’-(trihydrogen diphosphate), 7-methyl-, inner salt is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar. This compound is particularly notable for its involvement in RNA capping, a critical modification of messenger RNA (mRNA) that influences mRNA stability and translation efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 5’-(trihydrogen diphosphate), 7-methyl-, inner salt typically involves the methylation of guanosine derivatives followed by phosphorylation. The process often requires specific catalysts and controlled conditions to ensure the correct attachment of phosphate groups and methylation at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors to maintain precise reaction conditions. The process includes steps such as purification and crystallization to achieve high purity levels required for research and pharmaceutical applications .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can produce various methylated or alkylated guanosine compounds .

Scientific Research Applications

Guanosine 5’-(trihydrogen diphosphate), 7-methyl-, inner salt has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its involvement in RNA capping. The methylation of the guanosine moiety is essential for the stability and proper functioning of mRNA. This modification protects mRNA from degradation and enhances its translation efficiency by facilitating the binding of ribosomes . The molecular targets include various enzymes involved in the capping process, such as guanine-N7 methyltransferase .

Comparison with Similar Compounds

Uniqueness: Guanosine 5’-(trihydrogen diphosphate), 7-methyl-, inner salt is unique due to its specific methylation and phosphorylation pattern, which is crucial for its role in RNA capping. This distinct structure allows it to interact with specific enzymes and participate in essential biochemical processes .

Properties

CAS No.

26467-11-8

Molecular Formula

C11H17N5O11P2

Molecular Weight

457.23 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate

InChI

InChI=1S/C11H17N5O11P2/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H5-,12,13,14,19,20,21,22,23,24)/t4-,6-,7-,10-/m1/s1

InChI Key

SBASPRRECYVBRF-KQYNXXCUSA-N

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)O)O)O

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)O)O)O

Origin of Product

United States

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